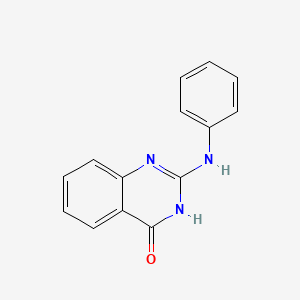

2-(phenylamino)-3,4-dihydroquinazolin-4-one

Descripción general

Descripción

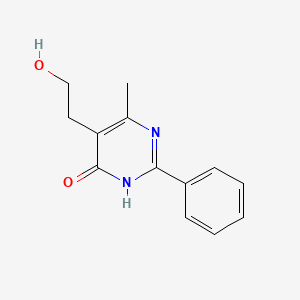

2-(Phenylamino)-3,4-dihydroquinazolin-4-one, also known as 2-(Phenylamino)-3,4-dihydroquinazoline-4-one, is a quinazolinone derivative that has recently gained attention due to its potential use in a variety of scientific applications. This compound has a unique structure that allows it to interact with a range of biological molecules, making it a valuable tool for research in the fields of biochemistry and physiology.

Aplicaciones Científicas De Investigación

2-(phenylamino)-3,4-dihydroquinazolin-4-one(Phenylamino)-3,4-dihydroquinazolin-4-one has been studied for its potential use in a variety of scientific applications. It has been studied as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its potential use as an antifungal agent, as well as for its ability to inhibit the growth of certain types of cancer cells.

Mecanismo De Acción

2-(phenylamino)-3,4-dihydroquinazolin-4-one(Phenylamino)-3,4-dihydroquinazolin-4-one has been studied for its ability to interact with a range of biological molecules. It is believed to interact with the enzyme acetylcholinesterase by binding to its active site, thus inhibiting its activity. This compound has also been studied for its ability to interact with certain types of cancer cells, where it is believed to cause apoptosis, or programmed cell death.

Biochemical and Physiological Effects

2-(phenylamino)-3,4-dihydroquinazolin-4-one(Phenylamino)-3,4-dihydroquinazolin-4-one has been studied for its potential use in a variety of biochemical and physiological applications. Its ability to interact with acetylcholinesterase has been studied for its potential use in treating Alzheimer’s disease, as well as other neurological disorders. This compound has also been studied for its ability to inhibit the growth of certain types of cancer cells, as well as its ability to induce apoptosis in these cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(phenylamino)-3,4-dihydroquinazolin-4-one(Phenylamino)-3,4-dihydroquinazolin-4-one has a number of advantages and limitations for use in laboratory experiments. One advantage of this compound is its relatively low cost, which makes it an attractive option for researchers. Another advantage is its stability, which allows it to be stored for long periods of time without degrading. One limitation of this compound is its solubility, which can make it difficult to work with in certain experiments.

Direcciones Futuras

The potential applications of 2-(phenylamino)-3,4-dihydroquinazolin-4-one(Phenylamino)-3,4-dihydroquinazolin-4-one are numerous, and there are many possible future directions for this compound. One potential future direction is the development of novel drugs based on this compound, which could be used to treat a variety of conditions such as Alzheimer’s disease and cancer. Another potential future direction is the development of new methods for synthesizing this compound, which could make it more accessible for use in laboratory experiments. Finally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its potential applications in medicine.

Métodos De Síntesis

2-(phenylamino)-3,4-dihydroquinazolin-4-one(Phenylamino)-3,4-dihydroquinazolin-4-one can be synthesized via a number of methods. One method involves the reaction of aniline and ethyl acetoacetate in the presence of a base such as sodium hydroxide. This reaction yields the desired product in a yield of around 70%. Another method involves the reaction of aniline and ethyl acetoacetate in the presence of a palladium catalyst, which yields the desired compound in a yield of around 80%.

Propiedades

IUPAC Name |

2-anilino-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c18-13-11-8-4-5-9-12(11)16-14(17-13)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACLRJZSLQLCFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195264 | |

| Record name | 4-Quinazolinol, 2-anilino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Quinazolinol, 2-anilino- | |

CAS RN |

4248-15-1 | |

| Record name | 2-(Phenylamino)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4248-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinazolinol, 2-anilino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004248151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinazolinol, 2-anilino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6420282.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one](/img/structure/B6420305.png)

![1-{3-aminothieno[2,3-b]pyridin-2-yl}ethan-1-one](/img/structure/B6420309.png)

![1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6420315.png)

![5,11-diphenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B6420318.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B6420330.png)

![(3Z)-3-{[(3-methylpyridin-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione](/img/structure/B6420345.png)

![N'-[(1E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B6420367.png)

![ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate](/img/structure/B6420383.png)

![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H,4H,5H-benzo[g]indazole-3-carbohydrazide](/img/structure/B6420390.png)